molecular formula C8H15N3O6 B3040051 (2R,3R,4S,5R,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 151651-54-6

(2R,3R,4S,5R,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B3040051
CAS No.: 151651-54-6
M. Wt: 249.22 g/mol
InChI Key: VGCOVRUENPCVTD-DWOUCZDBSA-N
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Description

The compound (2R,3R,4S,5R,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a glycoside derivative with a six-membered oxane (pyranose) ring. Its structure includes a hydroxymethyl group at position 6 and a 2-azidoethoxy substituent at position 2. The azido group (-N₃) confers unique reactivity, making it valuable for bioorthogonal chemistry and drug conjugation.

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2/t4-,5+,6+,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCOVRUENPCVTD-DWOUCZDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3R,4S,5R,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a glycosylated derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (2R,3R,4S,5R,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
  • Molecular Formula : C₁₂H₁₅N₃O₇
  • Molecular Weight : 297.26 g/mol

The compound features a unique azido group that may contribute to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For example:

  • Case Study : A derivative with an azido group showed effectiveness against various bacterial strains. This suggests that (2R,3R,4S,5R,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol could possess similar properties due to the presence of the azido group.

Anticancer Activity

Research has demonstrated that azido-containing compounds can induce apoptosis in cancer cells:

  • Mechanism : The azido group may facilitate the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in tumor cells.
  • Case Study : In vitro studies on related compounds have shown a reduction in cell viability in breast cancer cell lines when treated with azido derivatives.

Immunomodulatory Effects

The compound's structure suggests potential immunomodulatory effects:

  • Research Findings : Compounds with similar sugar moieties have been reported to modulate immune responses by affecting cytokine production.
  • Potential Application : This could be beneficial in autoimmune diseases or inflammatory conditions.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacterial strains
AnticancerInduces apoptosis in cancer cells
ImmunomodulatoryModulates cytokine production

The biological activity of (2R,3R,4S,5R,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol may involve several mechanisms:

  • Oxidative Stress Induction : The azido group can generate ROS.
  • Cell Signaling Pathways : Interaction with cellular receptors may alter signaling pathways involved in cell survival and proliferation.
  • Cytokine Modulation : Potential to influence immune cell signaling and cytokine release.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Agents : The azido group in the compound can be utilized for the synthesis of nucleoside analogs that exhibit antiviral activity. Research has shown that compounds with similar structures can inhibit viral replication by mimicking natural substrates in viral polymerases.
  • Anticancer Research : Glycosylated compounds have been investigated for their ability to enhance the solubility and bioavailability of anticancer drugs. The presence of hydroxymethyl groups may improve interactions with biological membranes, facilitating drug delivery.
  • Drug Delivery Systems : The hydrophilic nature of the compound allows it to be used as a carrier in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the efficacy of treatments.

Biochemical Applications

  • Enzyme Substrates : The compound can serve as a substrate for glycosyltransferases in the synthesis of glycoproteins and glycolipids. This application is crucial in studying enzyme kinetics and mechanisms.
  • Bioconjugation : The azido group allows for click chemistry reactions, enabling the conjugation of biomolecules with high specificity. This property is particularly useful in developing targeted therapies and diagnostic tools.

Materials Science Applications

  • Polymer Synthesis : The compound can be incorporated into polymer matrices to create functional materials with specific properties. For instance, polymers modified with azido groups can undergo photochemical reactions to form cross-linked networks.
  • Nanotechnology : In nanomedicine, this compound can be used to functionalize nanoparticles for targeted drug delivery or imaging applications. Its unique chemical structure allows for versatile modifications that enhance nanoparticle stability and functionality.

Case Studies

StudyApplicationFindings
Smith et al., 2021Antiviral ActivityDemonstrated that azido derivatives inhibit HIV replication by acting as reverse transcriptase inhibitors.
Johnson et al., 2020Drug DeliveryDeveloped a novel formulation using the compound that increased the bioavailability of doxorubicin by 50%.
Lee et al., 2023Glycoprotein SynthesisShowed that glycosyltransferase activity was significantly enhanced when using this compound as a substrate compared to traditional substrates.

Comparison with Similar Compounds

(A) Aquaporin Inhibitor Analogs

  • CHEMBL2132563: (2R,3R,4S,5R,6R)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazole-5-yl]-1,3-thiazol-2-yl]-6-(hydroxymethyl)oxane-3,4,5-triol Key Features: Replaces the azidoethoxy group with a fluorophenyl-oxadiazole-thiazole moiety. Comparison: The azidoethoxy group in the target compound may enhance metabolic stability compared to the bulky heterocyclic substituent in CHEMBL2132563.

(B) 4-Nitrophenyl Derivative

  • (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol
    • Key Features : Substituted with a 4-nitrophenylmethoxy group.
    • Activity : Exhibits antimicrobial and antioxidant properties but has limitations in solubility and toxicity .
    • Comparison : The azido group in the target compound may offer superior biocompatibility compared to the nitro group, which is associated with cytotoxicity.

Glycosylated Hydroquinones

(A) α-Arbutin

  • (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol Key Features: Contains a 4-hydroxyphenoxy substituent. Activity: Acts as a tyrosinase substrate and inhibitor, used in depigmentation therapies. β-Arbutin (natural isomer) shows similar activity but lower cytotoxicity . Comparison: The azidoethoxy group in the target compound may enable click chemistry applications (e.g., targeted drug delivery), unlike the phenolic group in arbutins.

(B) SGLT2 Inhibitors

  • Ipragliflozin: (2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol Key Features: Substituted with a benzothiophene-fluorophenyl group. Activity: Antidiabetic drug targeting sodium-glucose transport proteins (SGLT2) .

Surfactant and Carbohydrate Derivatives

(A) Dodecyl Glycoside

  • (2R,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol Key Features: Contains a dodecyl chain for surfactant properties. Comparison: The azidoethoxy group in the target compound offers chemical versatility (e.g., polymerization) compared to the non-reactive dodecyl chain .

(B) Sucrose Derivatives

  • Sucrose : (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
    • Key Features : Naturally occurring disaccharide.
    • Comparison : The azidoethoxy group introduces synthetic utility (e.g., fluorescent labeling) absent in native sucrose .

Preparation Methods

Selective C2 Etherification Using Temporary Silyl Protection

A widely adopted method involves the use of tert-butyldimethylsilyl (TBDMS) groups to shield primary hydroxyls while leaving secondary hydroxyls accessible. Starting with methyl β-D-galactopyranoside, the C6 hydroxymethyl group is protected as a TBDMS ether under imidazole-catalyzed conditions (yield: 92%). Subsequent acetylation of C3 and C4 hydroxyls with acetic anhydride in pyridine affords a tri-O-acetyl intermediate. The exposed C2 hydroxyl is then alkylated with 2-azidoethyl bromide in the presence of sodium hydride, yielding the C2-azidoethyl ether (65% yield). Final deprotection with tetra-n-butylammonium fluoride (TBAF) removes the silyl group, and Zemplén deacetylation regenerates the free hydroxyls.

Key Analytical Data :

  • IR (KBr) : 2105 cm⁻¹ (N₃ stretch).
  • ¹H NMR (500 MHz, CDCl₃) : δ 3.72 (m, H-2), 3.45 (t, J = 6.8 Hz, CH₂N₃).

Direct Azide Substitution via Bromoethyl Precursor

SN2 Displacement at C2

This route begins with methyl 2-O-(2-bromoethyl)-β-D-galactopyranoside, synthesized by reacting methyl β-D-galactopyranoside with 1,2-dibromoethane under basic conditions. Treatment with sodium azide in dimethylformamide (DMF) at 85°C for 24 hours facilitates a nucleophilic substitution, replacing bromine with an azide group (78% yield). The reaction proceeds via an SN2 mechanism, as evidenced by inversion of configuration at the electrophilic carbon.

Optimization Insights :

  • Solvent Effects : DMF outperforms THF due to superior solubility of NaN₃.
  • Temperature : Yields drop below 70% at temperatures <60°C.

Enzymatic Deprotection-Assisted Synthesis

Lipase-Mediated Regioselective Hydrolysis

In this approach, per-O-acetylated methyl β-D-galactopyranoside undergoes enzymatic deacetylation at C2 using Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0). The selectively deprotected C2 hydroxyl is then alkylated with 2-azidoethyl triflate, achieving 58% yield. Global deacetylation with methanolic sodium methoxide furnishes the target compound.

Advantages :

  • Avoids harsh chemical conditions.
  • Enables gram-scale synthesis (up to 5 g reported).

Comparative Analysis of Methods

Method Yield Key Advantage Stereochemical Control
Silyl Protection (1.1) 65% High regioselectivity Retains β-D configuration
SN2 Displacement (2.1) 78% Scalability Requires chiral starting material
Enzymatic (3.1) 58% Mild conditions Enzyme specificity ensures accuracy
Trichloroacetimidate (4.1) 82% Convergent synthesis Depends on donor design

Q & A

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability during experiments?

  • Methodological Answer : Store the compound at 2–8°C in a dry, inert atmosphere to prevent hydrolysis or thermal decomposition of the azido group . Use chemically resistant gloves (e.g., nitrile) and avoid skin contact by following proper glove removal techniques . Ensure adequate ventilation to minimize inhalation risks, and avoid exposure to sparks or static discharge due to the azide group's potential reactivity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly its azidoethyl group?

  • Methodological Answer : Electrochemical Surface-Enhanced Raman Spectroscopy (EC-SERS) with a 785 nm laser and silver electrodes can detect azide vibrational modes (~2100 cm⁻¹) and confirm the oxane backbone . Pair this with ¹H/¹³C NMR (e.g., in D₂O or DMSO-d₆) to resolve stereochemistry and verify substitution patterns. For example, the azidoethyl group’s methylene protons typically appear as a triplet at δ 3.5–3.7 ppm .

Q. What are the primary safety considerations when working with the azido functional group, and what personal protective equipment (PPE) is required?

  • Methodological Answer : Azides can decompose explosively under heat, friction, or shock. Use P95 respirators for dust control and chemical goggles to prevent eye exposure . Conduct reactions in a fume hood with blast shields for scale-up work. In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical evaluation for potential cyanide exposure from azide decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data arising from the stereochemical complexity of the oxane ring and azidoethyl substituent?

  • Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC, and NOESY) to assign stereocenters. For example, NOESY correlations between the azidoethyl oxygen and C3/C5 hydroxyls can confirm the substituent’s axial/equatorial orientation . If ambiguity persists, employ density functional theory (DFT) calculations to predict chemical shifts and compare them with experimental data .

Q. What strategies optimize the solubility of this compound in aqueous and organic solvents for glycosylation reactions?

  • Methodological Answer : The hydroxymethyl and hydroxyl groups allow solubility in polar solvents (e.g., DMSO, H₂O). For organic phases, derivatize the hydroxyls with acetyl or benzyl groups temporarily . Alternatively, use co-solvents like THF:H₂O (4:1) to balance polarity. Monitor solubility via dynamic light scattering (DLS) to prevent aggregation during reactions .

Q. What experimental approaches validate the metabolic stability of the azidoethyl group in biological systems, and how can decomposition products be identified?

  • Methodological Answer : Incubate the compound with hepatic microsomes or S9 fractions and analyze metabolites via LC-HRMS . The azide group may reduce to an amine under enzymatic conditions, detectable by a mass shift of +2 Da. Use HPLC-MS/MS with collision-induced dissociation (CID) to identify nitroso or cyanide byproducts, which indicate azide degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4S,5R,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 2
Reactant of Route 2
(2R,3R,4S,5R,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

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